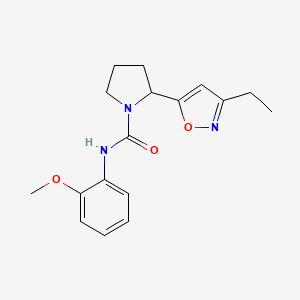![molecular formula C16H12Cl2N4O2 B5906889 1-[(2,3-dichlorophenoxy)methyl]-N-3-pyridinyl-1H-pyrazole-3-carboxamide](/img/structure/B5906889.png)
1-[(2,3-dichlorophenoxy)methyl]-N-3-pyridinyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,3-dichlorophenoxy)methyl]-N-3-pyridinyl-1H-pyrazole-3-carboxamide, commonly known as DPCPX, is a selective antagonist of the adenosine A1 receptor. Adenosine is a naturally occurring molecule in the body that plays a crucial role in various physiological processes. Adenosine A1 receptor is widely distributed in the brain and is involved in the regulation of sleep, pain perception, and cognition. DPCPX has been extensively studied for its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
DPCPX selectively blocks the adenosine A1 receptor, which is involved in the regulation of various physiological processes, including sleep, pain perception, and cognition. By blocking the adenosine A1 receptor, DPCPX can modulate the activity of various neurotransmitters, including dopamine, glutamate, and GABA, which are involved in the regulation of mood, pain perception, and cognitive function.
Biochemical and physiological effects:
DPCPX has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and glutamate in the brain, which are involved in the regulation of mood and cognitive function. DPCPX has also been shown to reduce the levels of GABA, which is involved in the regulation of anxiety and pain perception.
Vorteile Und Einschränkungen Für Laborexperimente
DPCPX has several advantages for lab experiments. It is highly selective for the adenosine A1 receptor, which allows for the specific modulation of this receptor without affecting other receptors. DPCPX is also relatively stable and can be easily synthesized. However, DPCPX has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in certain experimental settings. DPCPX also has a relatively short half-life, which can limit its effectiveness in some experimental settings.
Zukünftige Richtungen
There are several future directions for the study of DPCPX. One potential direction is the study of the long-term effects of DPCPX on neurological disorders. Another potential direction is the study of the potential use of DPCPX in combination with other drugs for the treatment of neurological disorders. Additionally, the development of new formulations of DPCPX with improved solubility and longer half-life could enhance its effectiveness in experimental settings.
Synthesemethoden
DPCPX can be synthesized by reacting 2,3-dichlorobenzyl alcohol with 3-chloropyridine in the presence of potassium carbonate. The resulting 2,3-dichlorobenzyl-3-chloropyridine intermediate is then reacted with 3-amino-1H-pyrazole-4-carboxamide in the presence of triethylamine to obtain DPCPX.
Wissenschaftliche Forschungsanwendungen
DPCPX has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and ischemic stroke. DPCPX has also been studied for its potential use in the treatment of pain, depression, and anxiety disorders.
Eigenschaften
IUPAC Name |
1-[(2,3-dichlorophenoxy)methyl]-N-pyridin-3-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O2/c17-12-4-1-5-14(15(12)18)24-10-22-8-6-13(21-22)16(23)20-11-3-2-7-19-9-11/h1-9H,10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPKETZMRMVVBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OCN2C=CC(=N2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-acetyl-N-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B5906807.png)
amino](4-methoxy-3,5-dimethylphenyl)acetic acid](/img/structure/B5906812.png)
![N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-[4-(pyrimidin-2-yloxy)benzyl]ethanamine](/img/structure/B5906814.png)
![N-[(3,5-dichloropyridin-4-yl)methyl]-3-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)propan-1-amine](/img/structure/B5906822.png)



![(2-furylmethyl){[2-(3-methylphenyl)pyrimidin-5-yl]methyl}(2-morpholin-4-ylethyl)amine](/img/structure/B5906849.png)
![3,6-diphenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazine](/img/structure/B5906852.png)



![3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-2-pyrimidinylpropanamide](/img/structure/B5906879.png)
![4-cyclohexyl-5-({[5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5906895.png)
